molecular formula C15H14N4 B2919948 2-Benzyl-5-pyridin-3-ylpyrazol-3-amine CAS No. 93734-29-3

2-Benzyl-5-pyridin-3-ylpyrazol-3-amine

Cat. No.: B2919948
CAS No.: 93734-29-3
M. Wt: 250.305
InChI Key: HHNKPAXGLXGPAA-UHFFFAOYSA-N
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Description

2-Benzyl-5-pyridin-3-ylpyrazol-3-amine is a chemical compound with the molecular formula C15H14N4 and a molecular weight of 250.30 g/mol. It belongs to the aminopyrazole class of heterocyclic compounds, which are recognized as versatile scaffolds in organic synthesis and medicinal chemistry . The structure incorporates a pyridine ring and a benzyl group, which can influence the molecule's electronic properties and binding affinity. Compounds featuring the 3(5)-aminopyrazole core are of significant interest in pharmaceutical research due to their rich reactivity and ability to serve as key precursors for synthesizing more complex, biologically active fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines and other nitrogen-containing architectures . The presence of both a pyridine and an amine group provides multiple sites for hydrogen bonding and metal coordination, making it a valuable building block. Researchers utilize this family of compounds in the discovery and development of new therapeutic agents. Its mechanism of action in specific biological contexts would be dependent on the final target, but aminopyrazoles are known to interact with various enzyme active sites and protein targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-pyridin-3-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-9-14(13-7-4-8-17-10-13)18-19(15)11-12-5-2-1-3-6-12/h1-10H,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNKPAXGLXGPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 5 Pyridin 3 Ylpyrazol 3 Amine and Analogous Pyrazole Pyridine Architectures

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. Several reliable methods have been established, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Condensation Reactions Involving Hydrazines and α,β-Unsaturated Carbonyl Compounds

A primary and widely utilized method for pyrazole synthesis involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as an α,β-unsaturated carbonyl compound. mdpi.com This approach typically proceeds through the initial formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole. mdpi.com The reaction of hydrazines with α,β-unsaturated carbonyl compounds can lead to the formation of 2-pyrazolines. researchgate.net

The general mechanism involves the Michael addition of hydrazine to the β-position of the unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration. researchgate.net When a substituted hydrazine, such as benzylhydrazine, is used, it can be incorporated into the pyrazole ring, leading to N-substituted products. For the synthesis of a compound like 2-Benzyl-5-pyridin-3-ylpyrazol-3-amine, a suitable α,β-unsaturated carbonyl precursor bearing a pyridine (B92270) ring would be required.

Key features of this methodology include:

Versatility: A wide range of hydrazines and α,β-unsaturated carbonyl compounds can be employed, allowing for the synthesis of diverse pyrazole derivatives. mdpi.com

Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers. The regiochemical outcome is often influenced by the reaction conditions and the nature of the substituents.

Oxidation Step: In many cases, the initially formed pyrazoline needs to be oxidized to the corresponding pyrazole. mdpi.com Common oxidizing agents include molecular oxygen, bromine, or potassium permanganate. organic-chemistry.org

Multicomponent Reaction Approaches for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, have emerged as a powerful tool in organic synthesis. mdpi.com These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently. rsc.org

Several MCR strategies have been developed for the synthesis of pyrazole derivatives. mdpi.com For instance, a three-component reaction of an enaminone, an aldehyde (like benzaldehyde), and hydrazine dihydrochloride (B599025) in water has been reported for the synthesis of 1-H-pyrazole derivatives. longdom.orgpreprints.org This approach is considered environmentally friendly and cost-effective. longdom.orgpreprints.org

Another example involves a four-component reaction of anilines, t-butyl isocyanide, benzaldehydes, and pyrazole carboxylic acids to produce pyrazole-substituted amides. mdpi.com The development of MCRs for the synthesis of pyrazole-pyridine architectures allows for the rapid assembly of complex molecules from simple starting materials. rsc.org

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
ReactantsCatalyst/ConditionsProduct Type
Enaminones, Benzaldehyde, Hydrazine-HClAmmonium acetate, Water, Reflux1-H-Pyrazole derivatives longdom.orgpreprints.org
Anilines, t-Butyl isocyanide, Benzaldehydes, Pyrazole carboxylic acidsMethanol, 40°CPyrazole-substituted amides mdpi.com
N-tosylhydrazones, 2-AlkynylpyridinesK2CO3, CH3CN, 110°C2-(Pyrazol-3-yl)pyridines rsc.org

Oxidative Coupling Methodologies for Pyrazole Systems

Oxidative coupling reactions provide an alternative route to pyrazole synthesis, often proceeding through the formation of new carbon-nitrogen or nitrogen-nitrogen bonds under oxidative conditions. These methods can offer unique regioselectivity and functional group tolerance compared to traditional condensation approaches.

One such strategy involves the copper-catalyzed oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using air as a green oxidant. nih.gov This method allows for the synthesis of multi-substituted pyrazoles through C(sp3)-H functionalization and sequential C-C/C-N bond formation. nih.gov

Another approach is the iodine-mediated metal-free oxidative C-N bond formation, which provides a regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol avoids the isolation of potentially unstable hydrazone intermediates. organic-chemistry.org Additionally, ruthenium(II)-catalyzed oxidative C-N coupling has been developed for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org

Furthermore, oxidative dehydrogenative coupling of pyrazol-5-amines has been demonstrated for the selective synthesis of azo-pyrrole derivatives, showcasing the utility of oxidative methods in functionalizing pre-existing pyrazole rings. nih.gov

Cycloaddition Reactions in Pyrazole Synthesis (e.g., 1,3-Dipolar Cycloaddition)

1,3-Dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis and provide a powerful method for constructing the pyrazole ring. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. chim.it

The use of diazo compounds, generated in situ from N-tosylhydrazones, in reaction with alkynes is a common strategy for pyrazole synthesis. organic-chemistry.org This method offers good control over regioselectivity. For example, the reaction of diazo compounds with alkynyl bromides can yield 3,5-diaryl-4-bromo-1H-pyrazoles. organic-chemistry.org

Sydnones, a class of mesoionic compounds, can also serve as 1,3-dipoles in cycloaddition reactions with alkynes to form pyrazoles. mdpi.com This approach has been utilized for the synthesis of 1-phenylpyrazoles. mdpi.com The cascade reaction between N-tosylhydrazones and 2-alkynylpyridines represents a specific application of this methodology for creating pyrazole-pyridine linkages. rsc.org

Functionalization with Pyridine and Benzyl (B1604629) Moieties

Once the pyrazole core is constructed, or concurrently during its formation, the introduction of the desired pyridine and benzyl substituents is necessary to obtain this compound.

Introduction of Pyridine Substituents via Diazonium Salt Chemistry

Diazonium salts are versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto aromatic and heteroaromatic rings. google.com While the direct coupling of a pyrazole with a pyridine diazonium salt is a plausible strategy, the stability and reactivity of pyridine diazonium salts can be a concern due to the electronic effects of the ring nitrogen. google.com

An alternative and more common approach involves the use of a pyridine-containing building block in one of the pyrazole synthesis methods described above. For instance, a pyridine-substituted α,β-unsaturated carbonyl compound could be used in a condensation reaction with benzylhydrazine.

However, diazonium salt chemistry can be applied to functionalize a pre-formed pyrazole ring. For example, diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one has been shown to couple with active methylene (B1212753) nitriles. rsc.org In the context of synthesizing 5-pyridin-3-ylpyrazol-3-amine, one could envision a strategy starting from 3-aminopyridine (B143674). Diazotization of 3-aminopyridine would generate the corresponding diazonium salt, which could then potentially be coupled with a suitable pyrazole precursor. The success of such a reaction would depend on the specific reaction conditions and the stability of the pyridine diazonium salt.

Benzylation Protocols (e.g., N-alkylation, Reductive Amination Precursors)

The introduction of the benzyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. N-alkylation is the most direct and widely employed method for this transformation.

N-Alkylation

N-alkylation of pyrazoles typically involves the reaction of a pyrazole precursor with an alkylating agent, such as a benzyl halide (e.g., benzyl bromide), in the presence of a base. The choice of base and solvent system is crucial for achieving high yields and, particularly for unsymmetrical pyrazoles, controlling the regioselectivity of the reaction. For a precursor like 5-(pyridin-3-yl)pyrazol-3-amine, alkylation can occur at either the N1 or N2 position of the pyrazole ring.

Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). acs.org The regioselectivity is often governed by steric effects; the alkyl group is preferentially introduced at the less sterically hindered nitrogen atom. mdpi.com However, other factors, including the electronic nature of the substituents and the reaction conditions, can influence the outcome. Acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have also been developed, offering an alternative to traditional base-mediated alkylations. mdpi.comresearchgate.net These reactions can proceed under mild conditions, though they may also produce mixtures of regioisomers with unsymmetrical pyrazoles. mdpi.com

Table 1: Representative Conditions for N-Alkylation of Pyrazole Scaffolds
Alkylation MethodReagents & CatalystsSolventKey FeaturesReference
Base-MediatedAlkyl Halide, K₂CO₃DMSOAchieves regioselective N1-alkylation for 3-substituted pyrazoles. acs.org
Base-MediatedAlkyl Halide, NaHNot specifiedUsed for introducing alkyl or benzyl moieties at room temperature. scispace.com
Acid-CatalyzedTrichloroacetimidate, CSA (Brønsted acid)DCEProvides N-alkyl pyrazoles; regioselectivity is sterically controlled. mdpi.com
Microwave-Assisted (Solvent-Free)Alkyl Halide, NaHCO₃NoneGreen chemistry approach with good yields and minimal side reactions. researchgate.net

Reductive Amination Precursors

While direct N-alkylation is common, reductive amination offers an alternative or complementary strategy, particularly for synthesizing precursors or analogs. ineosopen.org This method involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. ineosopen.org In the context of pyrazole-pyridine synthesis, a pyrazole-carbaldehyde could be reacted with an appropriate amine, followed by reduction, to build a side chain or a more complex substituent. For instance, a formyl group on the pyrazole ring can be converted into an aminomethyl group via reductive amination, which could then be further functionalized. ineosopen.org A general procedure involves dissolving the pyrazole aldehyde and the desired amine in a solvent like 1,2-dichloroethane, followed by the addition of a reducing agent such as sodium triacetoxyborohydride. ineosopen.org This pathway provides a versatile route to a wide range of N-substituted pyrazole derivatives.

Derivatization of Pre-formed Heterocyclic Scaffolds

The synthesis of this compound can also be approached by modifying a pre-formed heterocyclic core. This strategy allows for the late-stage introduction of key functional groups, which can be advantageous for building libraries of related compounds.

A common approach begins with a 5-aminopyrazole derivative. mdpi.com For example, a precursor such as 5-(pyridin-3-yl)-1H-pyrazol-3-amine could be synthesized first. The final benzylation step would then be carried out on this scaffold. This method hinges on the successful synthesis of the initial pyrazole-pyridine core, which can be achieved through cyclocondensation reactions. For instance, the reaction of a β-ketonitrile containing a pyridine moiety with hydrazine or a hydrazine derivative is a standard method for forming the 5-substituted pyrazole ring.

Alternatively, functionalization can occur through cross-coupling reactions. A synthetic route could start with a halogenated pyrazole, such as 5-bromo-1H-pyrazol-3-amine. The pyridine ring can be introduced via a Suzuki or Stille coupling reaction with an appropriate pyridine-boronic acid or organostannane reagent. Following the successful coupling, the final benzylation step can be performed as described previously.

Further derivatization can be seen in the synthesis of related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These are often prepared from 5-aminopyrazole precursors which undergo condensation with 1,3-dicarbonyl compounds. mdpi.com For example, 4-(aryl)-1H-pyrazol-5-amine can be reacted with ethyl 3-oxo-3-phenylpropanoate in acetic acid to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, which can be further functionalized. mdpi.com This highlights the utility of the 5-aminopyrazole scaffold as a versatile building block for creating more complex pyridine-fused heterocycles.

Green Chemistry Principles and Sustainable Synthesis of Related Pyrazole-Pyridine Systems

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. These principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Several green approaches have been applied to the synthesis of pyrazoles and related heterocyclic systems.

One significant advancement is the use of microwave irradiation, often under solvent-free conditions. researchgate.net The N-alkylation of pyrazoles using sodium hydrogen carbonate as the base without any solvent is reported to be a highly efficient method, providing good yields and avoiding side reactions like quaternization. researchgate.net This technique significantly reduces reaction times and eliminates the need for potentially toxic organic solvents.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrazole N-Alkylation
ParameterConventional MethodGreen AlternativeReference
SolventDMSO, DMF, DCESolvent-free researchgate.net
Energy SourceConventional heating (oil bath)Microwave irradiation researchgate.net
Catalyst/BaseStoichiometric strong bases (e.g., NaH)Reusable solid catalysts (aluminosilicates), mild bases (NaHCO₃) researchgate.netgoogle.com
Waste GenerationHigher (solvent waste, catalyst disposal)Lower (no solvent, reusable catalyst) researchgate.netgoogle.com

Advanced Spectroscopic and Conformational Analysis of 2 Benzyl 5 Pyridin 3 Ylpyrazol 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Benzyl-5-pyridin-3-ylpyrazol-3-amine, offering detailed insights into its proton and carbon framework.

¹H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629), pyridinyl, and pyrazole (B372694) moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The benzylic methylene (B1212753) protons (CH₂) are anticipated to appear as a singlet at approximately 5.2-5.4 ppm, a characteristic region for protons adjacent to both an aromatic ring and a nitrogen atom. The protons of the phenyl group of the benzyl substituent would typically resonate in the aromatic region, around 7.2-7.4 ppm, likely as a multiplet.

The protons of the pyridin-3-yl ring are expected to show characteristic downfield shifts due to the electronegativity of the nitrogen atom. The H2 and H6 protons of the pyridine (B92270) ring are the most deshielded, appearing at approximately 8.5-9.0 ppm, while the H4 and H5 protons would resonate at slightly higher fields, typically between 7.4 and 8.0 ppm. The coupling constants (J) between these protons would be crucial for confirming their relative positions.

The pyrazole ring proton (H4) is expected to appear as a singlet in the range of 6.0-6.5 ppm. The amine (NH₂) protons would likely present as a broad singlet around 5.0-6.0 ppm, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH₂ 5.0 - 6.0 br s -
Pyrazole H4 6.0 - 6.5 s -
Benzyl CH₂ 5.2 - 5.4 s -
Phenyl (Benzyl) 7.2 - 7.4 m -
Pyridinyl H5 7.4 - 7.6 dd J₅,₄ ≈ 8.0, J₅,₆ ≈ 4.5
Pyridinyl H4 7.8 - 8.0 ddd J₄,₅ ≈ 8.0, J₄,₆ ≈ 2.0, J₄,₂ ≈ 0.5
Pyridinyl H6 8.5 - 8.7 dd J₆,₅ ≈ 4.5, J₆,₄ ≈ 2.0

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The assignments are based on established chemical shift ranges for similar heterocyclic and aromatic systems.

The benzylic methylene carbon is expected around 53-55 ppm. The carbons of the phenyl ring would appear in the 126-138 ppm range. The pyridine ring carbons are typically found between 123 and 150 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.

For the pyrazole ring, the C3 atom bearing the amino group is expected to resonate at a significantly downfield position, around 150-155 ppm. The C5 carbon, attached to the pyridine ring, would likely appear around 140-145 ppm, while the C4 carbon is expected at approximately 95-100 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Benzyl CH₂ 53 - 55
Pyrazole C4 95 - 100
Pyridinyl C5 123 - 125
Phenyl C4 (para) 126 - 128
Phenyl C2/C6 (ortho) 128 - 130
Phenyl C3/C5 (meta) 129 - 131
Pyridinyl C3 132 - 134
Phenyl C1 (ipso) 137 - 139
Pyrazole C5 140 - 145
Pyridinyl C4 147 - 149
Pyridinyl C6 149 - 151
Pyridinyl C2 151 - 153

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton networks within the benzyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the different ring systems, for instance, by observing a correlation between the benzylic CH₂ protons and the N2- and C1'(phenyl)-carbons, and between the pyrazole H4 proton and the C3, C5, and pyridinyl C3' carbons.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. researchgate.netnih.govresearchgate.net

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The N-H bending vibration is expected around 1600-1650 cm⁻¹. wpmucdn.comorgchemboulder.com

Aromatic C-H stretching vibrations from the benzyl and pyridinyl rings would be observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the benzylic CH₂ group would appear just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations within the pyrazole and pyridine rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 3000
Primary Amine N-H Bend 1600 - 1650
Aromatic Rings C=C and C=N Stretch 1400 - 1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₅H₁₄N₄), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS).

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 250. A prominent fragmentation pathway would involve the cleavage of the bond between the benzyl group and the pyrazole ring. This would lead to the formation of a benzyl cation (C₇H₇⁺) at m/z = 91, which can rearrange to the very stable tropylium (B1234903) ion, often appearing as the base peak in the spectrum. nih.gov

The remaining fragment, the 5-(pyridin-3-yl)pyrazol-3-amine radical cation, could also be observed at m/z = 159. Further fragmentation of the pyridine and pyrazole rings would lead to smaller fragments, providing additional structural confirmation. researchgate.netresearchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
250 [M]⁺ (Molecular Ion)
159 [M - C₇H₇]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated aromatic systems of the pyrazole, pyridine, and phenyl rings. mdpi.comresearchgate.netrsc.org

Typically, substituted pyrazoles and pyridines exhibit strong absorption bands in the 200-300 nm range. rsc.org It is anticipated that the main absorption maxima (λ_max) for this compound would appear in this region. The presence of the amino group, an auxochrome, may cause a slight red shift (bathochromic shift) of these absorption bands. Weaker n → π* transitions, originating from the lone pair of electrons on the nitrogen atoms, might be observed as shoulders on the main absorption bands at longer wavelengths. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λ_max (nm)
π → π* 220 - 280

Conformational Analysis Studies

Experimental Insights into Molecular Conformations (e.g., X-ray Crystallography)

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, valuable insights into the probable solid-state conformation can be extrapolated from crystallographic data of closely related compounds.

For instance, the crystal structure of 4-benzyl-1H-pyrazole reveals a non-planar arrangement where the pyrazole and phenyl rings are significantly twisted relative to each other. nih.gov In this structure and its 3,5-diamino derivative, the dihedral angle between the pyrazole and phenyl mean planes is a key descriptor of the benzyl group's orientation. nih.govresearchgate.net In 3,5-diamino-4-benzyl-1H-pyrazole, this dihedral angle is 65.27(4)°, while in 4-benzyl-1H-pyrazole, it is 86.00(7)°. nih.gov This indicates a strong tendency to adopt a conformation that minimizes steric hindrance between the two rings.

Similarly, studies on pyridinyl-pyrazole derivatives, such as 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, show that the pyridinyl and pyrazole rings are typically not coplanar. nih.gov The degree of twist is influenced by the substitution pattern and crystal packing forces. For the target molecule, it is anticipated that the pyridin-3-yl ring at the C5 position and the benzyl group at the N2 position will also adopt a twisted conformation relative to the central pyrazole core to alleviate steric strain.

Based on these related structures, a hypothetical solid-state conformation for this compound can be proposed. The key dihedral angles defining this conformation are illustrated in the table below. It is important to note that these are estimated values based on analogous systems and await experimental verification.

Dihedral Angle (τ)Defining AtomsExpected Value (°)Rationale
τ1 (N1-N2-Cα-Cipso)Pyrazolyl-N — Benzyl-CH2~90Minimizes steric clash between the pyrazole and phenyl rings, similar to observed structures of N-benzyl azoles.
τ2 (C4-C5-Cipso'-Cortho')Pyrazolyl-C — Pyridinyl-C30 - 60Avoids steric hindrance between ortho hydrogens of the pyridinyl ring and the pyrazole ring substituents. The exact angle depends on crystal packing.

Theoretical Approaches to Conformational Preferences and Dynamics (e.g., Potential Energy Surfaces, Rotational Barriers)

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules in the absence of experimental data. By calculating the potential energy surface (PES) as a function of key dihedral angles, the most stable conformations and the energy barriers separating them can be determined.

For this compound, the conformational flexibility is dominated by the rotation around two key single bonds: the N2—Cα bond of the benzyl group and the C5—Cipso' bond of the pyridin-3-yl group.

A relaxed PES scan for the rotation around the N2—Cα bond would likely reveal two equivalent energy minima corresponding to a twisted conformation, with a significant rotational barrier. nih.gov This barrier arises from the steric clash between the phenyl ring and the pyrazole ring system. High-accuracy quantum chemical calculations on the benzyl radical have shown a rotational barrier of 11 kcal/mol, which provides a baseline for understanding the energy required to rotate the benzyl group. researchgate.net The presence of the pyrazole ring in the target molecule would likely increase this barrier.

Similarly, the rotation of the pyridin-3-yl group is also expected to have a defined energy profile. The barrier to rotation would be influenced by steric interactions between the hydrogen atoms on the pyridinyl ring and the atoms of the pyrazole ring. The planarity of the molecule would be disfavored due to these steric repulsions.

The table below presents hypothetical rotational energy barriers for the flexible moieties of this compound, derived from computational studies on analogous systems.

Rotating FragmentBond of RotationEstimated Rotational Barrier (kcal/mol)Transition State Conformation
Benzyl GroupN2—Cα (Pyrazolyl-Benzyl)12 - 18Eclipsed conformation where the phenyl ring is coplanar with the pyrazole ring.
Pyridin-3-yl GroupC5—Cipso' (Pyrazolyl-Pyridinyl)5 - 10Coplanar arrangement of the two heterocyclic rings.

These theoretical models suggest that at room temperature, the molecule is not static but rather a dynamic ensemble of interconverting conformers, with the twisted, non-planar forms being overwhelmingly predominant.

Stereochemical Aspects of Flexible Moieties

The flexibility of the benzyl and pyridin-3-yl groups introduces interesting stereochemical aspects to the molecule. The rotation around the N2—Cα bond, in particular, can lead to different spatial arrangements of the phenyl ring relative to the pyrazole core.

Although this compound itself is not chiral, the orientation of the benzyl group can create a chiral environment around the molecule. In substituted benzyl-pyrazole systems, this has been shown to result in axial chirality or atropisomerism, where the rotation around the single bond is sufficiently hindered to allow for the isolation of distinct rotational isomers (rotamers). nih.gov For the title compound, while the barrier to rotation is likely too low for stable atropisomers at room temperature, the preferred non-planar conformation means the phenyl group will predominantly reside on one side of the pyrazole plane, influencing how the molecule interacts with its environment. researchgate.net

The interconversion between these conformers is a dynamic process. In solution, the molecule would rapidly convert between different twisted conformations. nih.gov The presence of bulky substituents on either the pyrazole or the phenyl ring could potentially increase the rotational barrier to a point where atropisomers might be observable by techniques like dynamic NMR spectroscopy. nih.gov

Quantum Chemical Investigations on 2 Benzyl 5 Pyridin 3 Ylpyrazol 3 Amine

Computational Methodologies and Basis Sets

The theoretical examination of 2-Benzyl-5-pyridin-3-ylpyrazol-3-amine is primarily rooted in Density Functional Theory (DFT), a robust computational method that has proven effective in predicting the electronic properties of molecules. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such investigations. This functional is known for providing a good balance between accuracy and computational cost.

In conjunction with the DFT functional, the choice of a basis set is crucial for obtaining reliable results. For molecules of this nature, Pople-style basis sets such as 6-311++G(d,p) are frequently utilized. This basis set is characterized by its inclusion of polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) on all atoms. These additions are essential for accurately describing the electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding. Ab initio methods, while computationally more demanding, can also be used for higher accuracy calculations and to benchmark DFT results.

Electronic Structure and Stability Analysis

Molecular Geometry Optimization and Structural Parameters

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory) (Note: As no specific literature data was found for this exact compound, this table is a representative example based on typical values for similar structures and is for illustrative purposes.)

ParameterValue
Bond Lengths (Å)
N1-N2 (pyrazole)1.38
N2-C3 (pyrazole)1.33
C3-C4 (pyrazole)1.41
C4-C5 (pyrazole)1.39
C5-N1 (pyrazole)1.35
C5-C(pyridine)1.48
N1-C(benzyl)1.45
Bond Angles (°) **
N1-N2-C3111.5
N2-C3-C4105.0
C3-C4-C5107.5
C4-C5-N1106.0
C5-N1-N2110.0
Dihedral Angles (°) **
C(pyrazole)-C5-C(pyridine)-N(pyridine)35.0
N2-N1-C(benzyl)-C(phenyl)85.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich pyrazole (B372694) ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the pyridine (B92270) and benzyl (B1604629) rings, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Note: As no specific literature data was found for this exact compound, this table is a representative example based on typical values for similar structures and is for illustrative purposes.)

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)4.6

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue) which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show negative potential around the nitrogen atoms of the pyrazole and pyridine rings, as well as the nitrogen of the amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Theoretical Studies of Reactivity and Reaction Pathways

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. By calculating the potential energy surface for a given reaction, it is possible to identify the transition state, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, theoretical studies can be employed to elucidate the mechanisms of various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the amino group. By mapping the reaction pathway and calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. These calculations can help predict the regioselectivity and stereoselectivity of reactions, providing valuable guidance for synthetic chemists.

Based on a comprehensive search of available scientific literature, there are no specific quantum chemical investigations published that focus solely on the compound “this compound” corresponding to the detailed outline requested. The search did not yield specific studies on its acidity and basicity properties, proton-transfer processes, computationally predicted spectroscopic properties (NMR, IR), or its molecular interactions via molecular docking.

Therefore, the following article on "" cannot be generated with scientifically accurate and specific data as requested in the prompt. General information on related compounds or methodologies is available but would not adhere to the strict requirement of focusing solely on the specified chemical compound.

Reactivity and Derivatization Strategies for 2 Benzyl 5 Pyridin 3 Ylpyrazol 3 Amine Frameworks

Modifications of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is significantly influenced by the nature and position of its substituents. In the 2-Benzyl-5-pyridin-3-ylpyrazol-3-amine framework, the ring is substituted at positions 2, 3, and 5, leaving the C4 position as the most probable site for electrophilic substitution. nih.gov The pyrazole ring is considered a π-excessive system, which generally favors reactions with electrophiles at the C4 position. rrbdavc.orgscribd.com

Common electrophilic substitution reactions applicable to this scaffold include halogenation, nitration, and formylation.

Halogenation: The C4 position of 3-aminopyrazole (B16455) derivatives can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS) in a suitable solvent like DMSO. beilstein-archives.org This provides a direct route to 4-halo-substituted analogues, which can serve as versatile intermediates for further cross-coupling reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group at the C4 position, yielding a 4-nitropyrazole derivative. scribd.com

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group onto the pyrazole ring, again favoring the C4 position. scribd.com

These modifications allow for the fine-tuning of the electronic properties of the pyrazole core and provide handles for subsequent synthetic transformations.

Table 1: Electrophilic Substitution Reactions at the C4-Position of the Pyrazole Ring
ReactionReagentsElectrophileProduct
HalogenationNBS, NCS, or NIS in DMSOX⁺ (Br⁺, Cl⁺, I⁺)4-Halopyrazole derivative
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitropyrazole derivative
FormylationPOCl₃ / DMF (Vilsmeier-Haack)[ClCH=N(CH₃)₂]⁺4-Formylpyrazole derivative

Chemical Transformations of the Amino Group

The exocyclic amino group at the C3 position is a key nucleophilic center, enabling a wide array of chemical transformations. Its derivatization is a common strategy to explore structure-activity relationships in related medicinal chemistry programs.

Acylation and Sulfonylation: The amino group readily reacts with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. researchgate.net These reactions are typically high-yielding and allow for the introduction of a diverse range of substituents.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups can act as important hydrogen bond donors and acceptors.

Diazotization: The primary amino group can be converted into a diazonium salt using reagents like sodium nitrite (B80452) in an acidic medium (e.g., HCl/acetic acid). researchgate.netconicet.gov.ar The resulting diazonium species is a versatile intermediate. It can undergo:

Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br) or a cyano group. conicet.gov.ar

Schiemann reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Azo coupling: Reaction with electron-rich aromatic compounds (like phenols or anilines) or active methylene (B1212753) compounds (like malononitrile) to form highly colored azo dyes. researchgate.net

Deamination: Removal of the amino group via hydro-dediazoniation. conicet.gov.ar

Table 2: Representative Derivatizations of the 3-Amino Group
TransformationReagentsResulting Functional Group
AcylationR-COCl or (R-CO)₂O, BaseAmide (-NHCOR)
SulfonylationR-SO₂Cl, BaseSulfonamide (-NHSO₂R)
Urea FormationR-NCOUrea (-NHCONHR)
DiazotizationNaNO₂, HCl/AcOHDiazonium Salt (-N₂⁺Cl⁻)
Azo CouplingAr-N₂⁺Cl⁻, BaseAzo Compound (-N=N-Ar)

Derivatizations of the Benzyl (B1604629) Moiety

The N-benzyl group offers two primary sites for modification: the aromatic phenyl ring and the benzylic methylene (-CH₂-) bridge.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring: The phenyl ring of the benzyl group can undergo standard EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The N-pyrazolylmethyl substituent is generally considered to be weakly deactivating and ortho-, para-directing due to the electron-withdrawing nature of the pyrazole ring being transmitted inductively through the methylene spacer. uci.edu Reaction conditions would need to be carefully controlled to avoid side reactions at other positions of the parent molecule.

Functionalization of the Benzylic Position: While more challenging, the benzylic C-H bonds can be functionalized. Modern synthetic methods, such as photoredox catalysis, have enabled the coupling of benzylic C-H substrates with various partners, including azoles. nih.gov Radical halogenation at the benzylic position could also provide an entry point for subsequent nucleophilic substitution reactions.

Reactivity at the Pyridine (B92270) Nitrogen and Ring System

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. Its properties are in stark contrast to the electron-rich pyrazole ring.

Reactivity towards Electrophiles: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com Furthermore, under the acidic conditions often required for EAS, the basic pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) cation, which further deactivates the ring. Therefore, forcing conditions are typically required for reactions like nitration or halogenation, which would likely proceed with low yield and may not be compatible with the rest of the molecule.

Reactivity at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic. It can be readily protonated by acids or alkylated by alkyl halides to form quaternary pyridinium salts. nih.gov This modification significantly alters the electronic properties of the molecule and can increase the susceptibility of the pyridine ring to nucleophilic attack.

Reactivity towards Nucleophiles: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com While the parent compound lacks a good leaving group, activation via N-alkylation to a pyridinium salt enhances its reactivity towards nucleophiles, which typically add at the C2' or C4' positions (ortho or para to the nitrogen). frontiersin.orgnih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyrimidines)

The 3-aminopyrazole moiety is an exceptionally useful building block for the synthesis of fused heterocyclic systems. The combination of the exocyclic 3-amino group and the endocyclic pyrazole nitrogens acts as a versatile dinucleophilic synthon.

Synthesis of Pyrazolo[3,4-b]pyridines: This fused system is constructed by annulating a pyridine ring onto the pyrazole core. This is typically achieved by reacting the 3-aminopyrazole with a 1,3-dielectrophilic species. chim.it Common methods include:

Reaction with 1,3-Diketones or α,β-Unsaturated Ketones: Condensation with these substrates under acidic or thermal conditions leads to the formation of the pyrazolo[3,4-b]pyridine core. mdpi.com

Gould-Jacobs Reaction: This classic reaction involves the condensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (or a similar reagent), followed by thermal cyclization to yield a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently converted to a 4-chloro derivative. mdpi.comcdnsciencepub.com

Multicomponent Reactions: One-pot reactions involving the 3-aminopyrazole, an aldehyde, and an active methylene compound (like a ketone or malononitrile) provide an efficient and atom-economical route to highly substituted pyrazolo[3,4-b]pyridines. nih.govnih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines: This isomeric fused system is formed when the exocyclic 3-amino group and the N1-H of the pyrazole ring (in its 5-aminopyrazole tautomeric form) react with a 1,3-dielectrophile. nih.gov This is one of the most common and reliable reactions of aminopyrazoles.

Condensation with β-Dicarbonyl Compounds: The reaction of 3-aminopyrazoles with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in an acidic or basic medium is a cornerstone for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

Reaction with β-Enaminones: β-Enaminones are also excellent 1,3-dielectrophiles for this transformation, often providing high yields and regioselectivity under mild, sometimes microwave-assisted, conditions. researchgate.netresearchgate.net

Table 3: Synthesis of Fused Heterocyclic Systems from 3-Aminopyrazole Precursors
Fused System1,3-Dielectrophile PartnerKey Reaction Type
Pyrazolo[3,4-b]pyridineα,β-Unsaturated KetoneCondensation/Cyclization
Pyrazolo[3,4-b]pyridineDiethyl ethoxymethylenemalonateGould-Jacobs Reaction
Pyrazolo[1,5-a]pyrimidine1,3-Diketone (e.g., Acetylacetone)Condensation/Cyclization
Pyrazolo[1,5-a]pyrimidineβ-Ketoester (e.g., Ethyl acetoacetate)Condensation/Cyclization
Pyrazolo[1,5-a]pyrimidineβ-EnaminoneCondensation/Cyclization

Coordination Chemistry and Catalytic Applications of 2 Benzyl 5 Pyridin 3 Ylpyrazol 3 Amine As a Ligand

Ligand Design Principles for Pyrazole-Pyridine Metal Complexes

The design of pyrazole-pyridine based ligands is guided by several key principles aimed at tuning the electronic and steric properties of the resulting metal complexes to achieve desired catalytic activities. These ligands are analogues of the well-studied 2,2'-bipyridine (B1663995) and terpyridine ligands but offer additional versatility due to the unique characteristics of the pyrazole (B372694) ring.

A fundamental aspect of their design is the presence of both a pyridine (B92270) and a pyrazole ring, which together can act as bidentate or tridentate chelators for a metal center. The nitrogen atoms of these rings serve as the primary coordination sites. The substituents on both the pyrazole and pyridine rings can be systematically varied to modulate the ligand's electronic properties (electron-donating or -withdrawing) and steric bulk. For instance, introducing bulky groups can influence the coordination geometry around the metal and create a specific chiral environment, which is crucial for asymmetric catalysis.

The pyrazole unit is particularly significant due to its protic N-H group. This group can participate in hydrogen bonding, act as a proton shuttle in catalytic cycles, and be deprotonated to form a pyrazolate anion. This deprotonation alters the charge and donor properties of the ligand, which in turn affects the electron density and reactivity of the metal center. This ability to switch between neutral and anionic forms is a key element in the concept of metal-ligand cooperation.

Metal Complexation and Coordination Modes

The coordination of 2-benzyl-5-pyridin-3-ylpyrazol-3-amine and related ligands to metal centers gives rise to a variety of complexes with distinct structural features. The mode of coordination is highly dependent on the nature of the metal ion, the reaction conditions, and the specific substituents on the ligand.

In typical octahedral complexes of iron(II) with two tridentate 2,6-bis(pyrazolyl)pyridine (bpp) ligands, the Fe-N bond lengths are indicative of the spin state of the metal center. For high-spin Fe(II) complexes, the Fe-N(pyridyl) bond lengths are generally longer than the Fe-N(pyrazolyl) bonds. These structures can exhibit significant distortion from ideal octahedral geometry, characterized by a reduction of the trans-N(pyridyl)-Fe-N(pyridyl) angle from 180° and a canting of the two ligands relative to each other.

For ruthenium(II) complexes, which are often employed in catalysis, the coordination geometry is also typically a distorted octahedron. The ligand can coordinate in a tridentate fashion, occupying three facial or meridional sites. The remaining coordination sites are occupied by other ligands, such as phosphines, carbonyls, or solvent molecules, which can also influence the catalytic activity. The precise structural parameters, such as the Ru-N bond lengths, provide insight into the electronic communication between the ligand and the metal.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative High-Spin Iron(II) Complex with a 2,6-bis(pyrazolyl)pyridine Ligand
ParameterValue
Fe(1)–N(pyridyl)2.21 Å
Fe(1)–N(pyrazolyl)2.15 Å
N(pyridyl)–Fe(1)–N(pyridyl)175°
N(pyrazolyl)–Fe(1)–N(pyrazolyl)90°

Note: The data in the table is representative of a typical high-spin iron(II) complex with a 2,6-bis(pyrazolyl)pyridine ligand and is intended for illustrative purposes, as specific data for the title compound is not available.

The protic NH group of the pyrazole moiety plays a pivotal role in the coordination chemistry and catalytic activity of these complexes. This group can engage in hydrogen bonding with solvent molecules, counter-ions, or even substrates, influencing the secondary coordination sphere of the metal complex.

More importantly, the NH group is acidic and can be deprotonated, often facilitated by the coordination to a Lewis acidic metal center which increases its acidity. This deprotonation leads to the formation of a pyrazolate ligand, which is a stronger electron donor than the neutral pyrazole. This change in the electronic properties of the ligand directly impacts the electron density at the metal center, which can be a crucial step in a catalytic cycle. This interplay, where the ligand is not merely a spectator but actively participates in bond-making and bond-breaking processes, is known as metal-ligand cooperation. In the context of complex formation, the deprotonation can lead to the formation of neutral or anionic complexes from cationic precursors and can also facilitate the formation of polynuclear structures where the pyrazolate bridges two or more metal centers.

Hemilability is a concept that describes the behavior of a polydentate ligand that can reversibly dissociate one of its donor arms from the metal center. In pyrazole-pyridine ligands, this can occur when one of the nitrogen donors (typically from the pyrazole ring) detaches from the metal, creating a vacant coordination site. This vacant site can then be occupied by a substrate molecule, which is a key step in many catalytic processes.

The unsymmetrical nature of ligands like this compound can promote hemilabile behavior. The different donor strengths of the pyridine and pyrazole nitrogens can lead to one being more labile than the other. The dissociation of a donor arm is often an equilibrium process, and the position of this equilibrium can be influenced by factors such as the solvent, the temperature, and the presence of a substrate. The ability of the ligand to exhibit hemilability is a significant advantage in catalysis, as it provides a built-in mechanism for generating the coordinatively unsaturated species that are often the active catalysts, without the need for harsh conditions to remove a ligand.

Applications in Homogeneous Catalysis

Metal complexes of pyrazole-pyridine ligands have shown significant promise as catalysts in a variety of homogeneous catalytic reactions, most notably in transfer hydrogenation.

Transfer hydrogenation is a widely used method for the reduction of unsaturated functional groups, such as ketones and imines, using a readily available hydrogen source, typically isopropanol. Ruthenium(II) complexes bearing pyrazole-pyridyl ligands have been shown to be exceptionally active catalysts for this transformation.

The high activity of these catalysts is often attributed to the combination of features discussed above: the hemilability of the ligand and the presence of a protic NH group. A commonly proposed mechanism involves the initial formation of a ruthenium hydride species, which is the active hydrogenating agent. The hemilability of the pyrazole-pyridine ligand can facilitate the formation of this hydride by creating a vacant site for the coordination of the alcohol.

The protic NH group is thought to participate in a concerted, outer-sphere hydrogen transfer mechanism. In this model, the ruthenium hydride transfers a hydride to the carbonyl carbon of the ketone, while the NH group of the ligand transfers a proton to the carbonyl oxygen, all within the same transition state. This bifunctional activation, where both the metal and the ligand are involved in the key hydrogen transfer step, can significantly lower the activation energy of the reaction and lead to very high catalytic activities. The catalytic performance of these systems is often evaluated by the turnover frequency (TOF), which is a measure of the number of moles of product formed per mole of catalyst per unit time.

Table 2: Catalytic Activity of a Representative Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex in the Transfer Hydrogenation of Acetophenone (B1666503)
EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)TOF (h⁻¹)
10.1KOtBu82199>990
20.01KOtBu82195>9500

Note: The data presented in this table is based on the performance of a highly active ruthenium(II) complex with a pyrazolyl-pyridyl-pyrazole ligand in the transfer hydrogenation of acetophenone and serves as an illustrative example. Specific catalytic data for a complex of this compound is not available in the reviewed literature.

Carbon-Carbon Bond Forming Reactions (e.g., Diels-Alder, Oxidative Coupling)

Complexes derived from this compound are poised to be effective catalysts in a range of carbon-carbon bond-forming reactions, leveraging the unique electronic and steric properties of the ligand. The pyrazole, pyridine, and amine functionalities provide multiple coordination sites and can electronically influence the metal center to promote catalysis.

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings, often benefits from Lewis acid catalysis to accelerate the reaction and control stereoselectivity. nih.gov While the aromatic pyrazole core of this compound is itself not suitable to act as a diene due to its inherent stability, its metal complexes can serve as potent Lewis acid catalysts. nih.gov Coordination of the dienophile to the metal center of a complex containing this ligand would lower the dienophile's LUMO energy, accelerating the [4+2] cycloaddition. The steric environment created by the benzyl (B1604629) and pyridyl groups could influence the facial selectivity of the diene's approach, offering a pathway to diastereocontrol. Although specific studies on this ligand are not prevalent, the principle is well-established for other heterocyclic ligand systems. nih.govmdpi.com

Oxidative Coupling Reactions

The aminopyrazole scaffold is an active participant in oxidative coupling reactions. Research on related pyrazol-5-amines has demonstrated their capacity for copper-catalyzed oxidative dehydrogenative coupling. nih.govnih.gov While these studies often result in the formation of heteroaromatic azo compounds (N=N coupling), the underlying mechanism involving single-electron transfer (SET) processes highlights the potential for C-C coupling under different conditions. nih.gov

In a typical copper-catalyzed cycle, a Cu(II) species, generated in situ, can oxidize the arylamino group to an arylamino radical cation. nih.gov Subsequent steps involving intermolecular coupling and further oxidation lead to the final product. By modifying the ancillary ligands, solvent, and oxidant, it is plausible to direct this reactivity towards carbon-centered radicals, facilitating C-C bond formation. For instance, a metal complex of this compound could catalyze the oxidative coupling of phenols or terminal alkynes, where the ligand's role would be to stabilize the active metal catalyst and mediate the electron transfer steps.

The following table summarizes the results for a copper-catalyzed oxidative dehydrogenative coupling of various pyrazol-5-amines, which serves as a model for the potential reactivity of the title compound.

Table 1: Copper-Catalyzed Oxidative Dehydrogenative Coupling of Substituted Pyrazol-5-amines to Azopyrroles nih.gov
EntryPyrazol-5-amine SubstrateCatalystOxidantSolventYield (%)
13-Methyl-1-phenyl-1H-pyrazol-5-amineCuI (10 mol %)TBHPCH3CN85
21,3-Diphenyl-1H-pyrazol-5-amineCuI (10 mol %)TBHPCH3CN82
33-Methyl-1-(p-tolyl)-1H-pyrazol-5-amineCuI (10 mol %)TBHPCH3CN88
41-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amineCuI (10 mol %)TBHPCH3CN75
51-Benzyl-3-methyl-1H-pyrazol-5-amineCuI (10 mol %)TBHPCH3CN78

Mechanistic Insights into Catalytic Cycles (e.g., Redox Processes, Proton-Coupled Electron Transfer)

The catalytic activity of complexes with this compound is intrinsically linked to the ligand's ability to support various redox states of the metal center and to participate directly in electron and proton transfer events.

Redox Processes

In catalytic cycles, the metal center often shuttles between different oxidation states. The N,N,N-coordination environment provided by the pyrazole, pyridine, and amine moieties can stabilize both electron-rich (lower oxidation state) and electron-poor (higher oxidation state) metal centers. For example, in an oxidative coupling reaction, the ligand would need to support a M(n) to M(n+2) transition. The pyridine ring acts as a π-acceptor, which can stabilize lower oxidation states, while the pyrazole and amine groups are strong σ-donors, stabilizing higher oxidation states. This electronic flexibility is crucial for lowering the activation barriers of key steps like oxidative addition and reductive elimination.

Proton-Coupled Electron Transfer (PCET)

The presence of the pyrazole N-H and the exocyclic amine N-H groups introduces the potential for Proton-Coupled Electron Transfer (PCET) pathways. PCET is a fundamental mechanism where an electron and a proton are transferred in a single concerted step or in rapid succession. This can be critical for avoiding high-energy intermediates in catalytic cycles, particularly in reactions involving substrate activation. nsf.gov

Coordination of the ligand to a metal center can significantly alter the pKa and bond dissociation free energy (BDFE) of the N-H bonds. nsf.gov In a hypothetical catalytic cycle, deprotonation of the coordinated ligand could accompany the oxidation of the metal center (a ligand-assisted oxidation). Conversely, a substrate could be activated by a PCET event, where the ligand accepts a proton as the substrate is reduced by the metal-ligand ensemble. Such pathways are often more kinetically favorable than simple electron transfer or proton transfer steps alone. For instance, in alcohol oxidation, a PCET mechanism could facilitate the cleavage of the substrate's O-H bond, a typically challenging step. nsf.gov

Stereocontrol and Enantioselective Catalysis

Achieving high levels of stereocontrol is a primary goal in modern synthetic chemistry. While this compound is achiral, it serves as an excellent scaffold for the development of chiral ligands for enantioselective catalysis. Chirality can be introduced in several ways:

Modification of the Benzyl Group: Introducing stereocenters on the benzylic carbon or on the phenyl ring.

Chiral Backbone: Synthesizing the pyrazole core from chiral precursors.

Once a chiral version of the ligand is prepared, its coordination to a metal center creates a well-defined, chiral catalytic pocket. This pocket can effectively discriminate between enantiotopic faces of an incoming prochiral substrate or between enantiomers in a kinetic resolution.

The application of related chiral pyrazole and pyridine-containing ligands in enantioselective C-C bond-forming reactions is well-documented. For example, chiral primary amines derived from cinchona alkaloids have been used to catalyze the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, achieving high yields and enantioselectivities. nih.gov Similarly, Ni/photoredox dual catalysis has been employed for the enantioselective cross-coupling of N-heterobenzylic trifluoroborates with aryl bromides using chiral bi-oxazoline (BiOX) ligands, demonstrating the utility of chiral ligands in controlling stereochemistry in reactions involving heterocyclic compounds. nih.gov

A chiral complex of a this compound derivative could be applied to reactions such as:

Asymmetric Henry Reaction: The Lewis acidic metal center could coordinate a nitroalkane and an aldehyde, with the chiral ligand environment dictating the facial attack to produce one enantiomer of the nitroaldol product in excess. researchgate.net

Asymmetric Michael Addition: The ligand could control the stereochemical outcome of the conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov

The table below shows representative results for an enantioselective Michael addition catalyzed by a system related to the pyrazole scaffold, illustrating the potential for high stereocontrol.

Table 2: Enantioselective Michael Addition of Pyrazolin-5-ones to Benzylideneacetone nih.gov
EntryCatalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (ee %)
1Cinchona-derived primary amine + Brønsted acidToluene489294
2Cinchona-derived primary amine + Brønsted acidDCM728588
3Cinchona-derived primary amine + Brønsted acidTHF727881
4Cinchona-derived primary amine + Brønsted acidHexane489596

Redox-Active Ligand Characteristics and their Role in Catalysis

Beyond simply acting as a spectator scaffold, the this compound ligand has the potential to be "redox-active" or "non-innocent." This means the ligand itself can be oxidized or reduced during a catalytic cycle, actively participating in the storage and transfer of electrons. nih.gov

The aminopyrazole moiety is particularly susceptible to oxidation. As seen in oxidative coupling reactions, the amine can undergo a one-electron oxidation to form a radical cation. nih.gov In a coordinated state, this ligand-centered redox event would have profound implications for catalysis.

Electron Reservoir: The ligand can act as an electron reservoir, accepting or donating an electron to the metal. This allows the metal to maintain a more stable oxidation state throughout the catalytic cycle while still enabling multi-electron transformations. For example, a formal two-electron oxidative addition at the metal center could be accomplished by a one-electron oxidation of the metal and a one-electron oxidation of the ligand.

Modulation of Electronic Properties: The redox state of the ligand directly impacts its donor properties. The neutral ligand is a strong σ-donor. Upon one-electron oxidation to a radical cation, its ability to donate electron density to the metal is significantly reduced, and it becomes more π-accepting. This change in the ligand field can influence the reactivity of the metal center, potentially triggering subsequent steps in a catalytic cycle. nih.gov

Radical Substrate Activation: A ligand-based radical can directly interact with a substrate, initiating a radical-based transformation that might be inaccessible through pathways involving only the metal center.

The combination of a redox-active metal and a redox-active ligand system creates a highly versatile catalytic platform where reactivity can be finely tuned by accessing various metal-ligand redox states. nih.gov This cooperative electronic structure is a key feature in many enzymatic systems and represents a frontier in the design of synthetic catalysts.

Advanced Research Perspectives and Future Directions for 2 Benzyl 5 Pyridin 3 Ylpyrazol 3 Amine

Innovations in Synthetic Methodologies and Scalability

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, traditionally relying on methods like the Knorr pyrazole synthesis, which involves the cyclocondensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com For 2-Benzyl-5-pyridin-3-ylpyrazol-3-amine, this would typically involve a reaction between a 1,3-dicarbonyl precursor bearing a pyridin-3-yl group and benzylhydrazine.

However, future research is focused on developing more efficient, scalable, and environmentally benign synthetic routes. Innovations in this area are crucial for making this compound and its derivatives more accessible for extensive research and potential applications. Key areas of advancement include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a significant improvement over traditional multi-step syntheses by increasing efficiency and reducing waste. mdpi.com A potential MCR approach for this compound could involve the reaction of a pyridine-containing aldehyde, a nitrile, and benzylhydrazine, potentially mediated by an environmentally friendly catalyst. ias.ac.in

Green Chemistry Protocols: The use of green solvents (like water or deep eutectic solvents), solvent-free conditions, and recyclable catalysts (such as nano-ZnO) is a major trend. researchgate.netnih.gov Applying these principles to the synthesis of this compound could drastically reduce the environmental impact and cost of production. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control compared to batch production. Developing a flow-based synthesis would be a significant step towards the industrial-scale production of this compound.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. ias.ac.in

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyDescriptionAdvantages for ScalabilityReferences
Traditional CyclocondensationReaction of 1,3-dicarbonyl compounds with hydrazines.Well-established and understood reaction mechanism. mdpi.comnih.gov
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants.High atom economy, reduced steps, operational simplicity. mdpi.comias.ac.in
Green CatalysisUse of eco-friendly catalysts like nano-ZnO or iodine in aqueous media.Catalyst recyclability, mild reaction conditions, reduced waste. researchgate.netnih.gov
Flow ChemistryContinuous reaction in a tube or pipe reactor.Excellent process control, enhanced safety, easy scalability. researchgate.net

Development of Advanced Computational Models and Predictive Capabilities

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. eurasianjournals.com For this compound, developing advanced computational models can provide deep insights into its properties and guide the design of new experiments.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. researchgate.net This allows for the prediction of properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and preferred sites for electrophilic or nucleophilic attack. Such studies are crucial for understanding the intrinsic reactivity of the pyrazole, pyridine (B92270), and amine functionalities. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound over time, providing information about its conformational flexibility and interactions with solvents or biological macromolecules. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a specific activity, QSAR models can be developed to correlate structural features with observed activity. These predictive models can then be used to design new, more potent derivatives.

Docking Studies: To explore potential biological applications, molecular docking simulations can predict the binding modes and affinities of this compound and its derivatives with specific protein targets. nih.govrsc.org This is a foundational step in rational drug design.

Table 2: Computational Methods and Their Applications
Computational MethodPredicted Properties/CapabilitiesRelevance for Future Research
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectral properties, thermodynamic stability.Understanding chemical reactivity and guiding synthetic modifications. researchgate.net
Molecular Dynamics (MD)Conformational analysis, solvent interactions, binding stability with targets.Predicting behavior in different environments and stability of complexes. eurasianjournals.com
QSAR ModelingPredictive models for biological activity or physical properties.Designing new derivatives with enhanced, targeted functions.
Molecular DockingBinding affinity and interaction modes with biological targets.Identifying potential therapeutic targets and guiding drug design. nih.gov

Rational Design of New Derivatives with Tunable Reactivity and Specific Functions

The structure of this compound offers multiple sites for chemical modification, allowing for the rational design of derivatives with tailored properties. The goal is to tune the electronic and steric characteristics of the molecule to achieve specific functions.

The reactivity of pyrazole-based compounds can be modulated by introducing electron-donating or electron-withdrawing groups onto the heterocyclic rings. nih.gov For instance, modifying the benzyl (B1604629) or pyridine rings can alter the electron density of the entire system, thereby influencing the nucleophilicity of the amine group and the coordination properties of the nitrogen atoms.

Key strategies for rational design include:

Modification of the Pyridine Ring: Functionalizing the pyridine ring can alter the pKa of the molecule and its ability to act as a hydrogen bond acceptor or a ligand.

Derivatization of the Amino Group: The 3-amino group is a key site for reactions such as acylation or alkylation, leading to the formation of amides, ureas, or secondary/tertiary amines with diverse functionalities.

Table 3: Strategies for Rational Design of Derivatives
Modification SitePotential SubstituentsPredicted Effect on PropertiesPotential Function
Benzyl Ring (para-position)-OCH₃, -Cl, -NO₂Modulates electron density and lipophilicity.Tuning binding affinity for biological targets.
Pyridine Ring-CH₃, -F, -CNAlters basicity and metal coordination ability.Creating more effective ligands for catalysis.
3-Amino GroupAcetyl, Benzoyl, Alkyl chainsChanges nucleophilicity and introduces new functional groups.Developing prodrugs or materials with different solubilities.
Pyrazole Ring (C4-position)-Br, -I, -CNIntroduces a handle for further reactions (e.g., cross-coupling).Building more complex, polyfunctional molecules. nih.gov

Exploration of Novel Catalytic Applications and Systems

The presence of multiple nitrogen atoms in both the pyrazole and pyridine rings makes this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. nih.gov Pyrazole-based ligands are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. research-nexus.netmdpi.com

Future research could explore the following catalytic applications:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound with metals like copper, palladium, ruthenium, or titanium. The compound can act as a bidentate or tridentate ligand, depending on the coordination mode. research-nexus.netrsc.org

Homogeneous Catalysis: The resulting metal complexes could be screened for catalytic activity in various organic transformations, such as:

Oxidation Reactions: Copper-pyrazole complexes have shown promise in catalyzing the oxidation of substrates like catechol, mimicking the activity of catecholase enzymes. research-nexus.netmdpi.com

Cross-Coupling Reactions: Palladium complexes with N-heterocyclic ligands are staples in C-C and C-N bond formation reactions.

Polymerization: Titanium complexes featuring pyrazole-based ligands have been used as catalysts for ring-opening polymerization of lactide. rsc.org

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, for example, by modifying the benzyl group or derivatizing the amine, it may be possible to develop chiral metal complexes for enantioselective catalysis.

Table 4: Potential Catalytic Systems and Applications
Metal CenterPotential Reaction TypeRole of this compoundReferences
Copper (Cu)Aerobic Oxidation (e.g., of phenols or alcohols)N,N'-bidentate ligand to stabilize the active copper species. research-nexus.netmdpi.com
Palladium (Pd)Suzuki, Heck, or Buchwald-Hartwig cross-couplingLigand to stabilize the Pd(0)/Pd(II) catalytic cycle. nih.gov
Titanium (Ti)Ring-Opening Polymerization (e.g., of lactide)Ancillary ligand to control the activity and selectivity of the Ti center. rsc.org
Ruthenium (Ru)Transfer Hydrogenation, MetathesisComponent of a pincer-type or bidentate ligand system. nih.gov

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